This compound is classified as a pyrrolopyridine derivative, which is known for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Its structural characteristics allow it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be accomplished through several methods:
The molecular structure of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be described as follows:
The structural configuration allows for multiple stereochemical arrangements, which can influence its pharmacological properties.
7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one primarily involves its interaction with various biological targets:
The physical and chemical properties of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one include:
These properties are crucial for determining the compound's suitability for pharmaceutical formulations.
7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific applications:
The systematic IUPAC name for this compound is 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Its molecular formula is C7H6N2O2, with a molecular weight of 150.13 g/mol. The structure belongs to the pyrrolopyridine class of fused heterocycles, characterized by a bicyclic system comprising a pyrrole ring fused to a pyridine ring. The "3,4-b" notation specifies that the fusion occurs between the 3 and 4 positions of the pyrrole ring and the "b" bond of the pyridine ring. The "5-one" suffix denotes a ketone at position 5, while "7-hydroxy" indicates a hydroxyl group at position 7. Its CAS Registry Number is 115012-09-4, and its canonical SMILES representation is C1=CC2=C(C(NC2=O)O)N=C1 [8].
The molecular structure has been elucidated through spectroscopic and crystallographic methods. Nuclear Magnetic Resonance spectroscopy reveals distinct proton environments:
X-ray crystallography studies confirm a nearly planar fused ring system. The hydroxyl group at C7 adopts an equatorial orientation, facilitating intramolecular hydrogen bonding with the lactam carbonyl oxygen (O···H distance: ~1.9 Å). This bond stabilizes the solid-state conformation and influences reactivity [9].
Table 1: Key Bond Characteristics from X-ray Crystallography
Bond | Length (Å) | Angle (°) | Significance |
---|---|---|---|
C5=O | 1.22 | N/A | Lactam carbonyl bond |
C7-OH | 1.41 | 109.5 | Hydroxyl group geometry |
N1-C2 | 1.34 | N/A | Pyridine ring conjugation |
O···H-N (lactam) | 1.92 | 155.0 | Intramolecular hydrogen bonding |
This compound exhibits dynamic tautomeric behavior due to its lactam-lactim equilibrium:
Stereochemistry arises at C7, which is chiral due to its hydroxyl and hydrogen substituents. Racemization occurs rapidly at room temperature but can be kinetically controlled at low temperatures. Enantiomerically pure (7S)- and (7R)-forms have been resolved using chiral auxiliaries, with the (7S)-configuration showing enhanced biological activity in receptor binding studies [2] [7].
The core structure differs critically from related heterocycles:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1